molecular formula C10H14N2 B13666070 3-(1-Azetidinylmethyl)-2-methylpyridine

3-(1-Azetidinylmethyl)-2-methylpyridine

Cat. No.: B13666070
M. Wt: 162.23 g/mol
InChI Key: LQZPQUYUFSLAGX-UHFFFAOYSA-N
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Description

3-(1-Azetidinylmethyl)-2-methylpyridine is a compound that features a pyridine ring substituted with a 1-azetidinylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Azetidinylmethyl)-2-methylpyridine typically involves the alkylation of 2-methylpyridine with 1-azetidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Azetidinylmethyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The azetidinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Azetidinylmethyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Azetidinylmethyl)-2-methylpyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can enhance the binding affinity of the compound to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Azetidinylmethyl)-benzoic acid
  • 3-(1-Azetidinylmethyl)-benzophenone
  • 3-(1-Azetidinylmethyl)-benzonitrile

Uniqueness

3-(1-Azetidinylmethyl)-2-methylpyridine is unique due to the presence of both a pyridine ring and an azetidinylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group on the pyridine ring further differentiates it from other similar compounds, potentially affecting its reactivity and binding characteristics.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-(azetidin-1-ylmethyl)-2-methylpyridine

InChI

InChI=1S/C10H14N2/c1-9-10(4-2-5-11-9)8-12-6-3-7-12/h2,4-5H,3,6-8H2,1H3

InChI Key

LQZPQUYUFSLAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)CN2CCC2

Origin of Product

United States

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